molecular formula C4H13BO2Si B1354137 ((Trimethylsilyl)methyl)boronic acid CAS No. 74213-41-5

((Trimethylsilyl)methyl)boronic acid

Cat. No.: B1354137
CAS No.: 74213-41-5
M. Wt: 132.04 g/mol
InChI Key: KYWLLEMZUONDCC-UHFFFAOYSA-N
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Description

((Trimethylsilyl)methyl)boronic acid is an organoboron compound that features a boronic acid group attached to a trimethylsilyl (TMS) group via a methylene bridge. This compound is of interest in organic synthesis due to its unique reactivity and stability, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Trimethylsilyl)methyl)boronic acid typically involves the reaction of trimethylsilylmethyl lithium with a boron-containing compound. One common method is the reaction of trimethylsilylmethyl lithium with trimethyl borate, followed by hydrolysis to yield the boronic acid. The reaction conditions often require low temperatures to prevent over-alkylation and to ensure the formation of the desired boronic acid rather than borinic esters .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

((Trimethylsilyl)methyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted organic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ((Trimethylsilyl)methyl)boronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, for example, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form the desired carbon-carbon bond . The trimethylsilyl group provides stability to the molecule, enhancing its reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another widely used boronic acid in organic synthesis.

    Vinylboronic acid: Used in similar cross-coupling reactions but with different reactivity profiles.

    Alkylboronic acids: A broad class of compounds with varying alkyl groups attached to the boronic acid.

Uniqueness

((Trimethylsilyl)methyl)boronic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other boronic acids. This makes it particularly useful in reactions requiring high selectivity and stability under various conditions .

Properties

IUPAC Name

trimethylsilylmethylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13BO2Si/c1-8(2,3)4-5(6)7/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWLLEMZUONDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C[Si](C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463621
Record name ((Trimethylsilyl)methyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74213-41-5
Record name ((Trimethylsilyl)methyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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